molecular formula C12H11IO B175212 2-Ethoxy-1-iodonaphthalene CAS No. 104296-15-3

2-Ethoxy-1-iodonaphthalene

Cat. No. B175212
M. Wt: 298.12 g/mol
InChI Key: BYLHOMBAODDWAV-UHFFFAOYSA-N
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Description

2-Ethoxy-1-iodonaphthalene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a halogenated naphthalene derivative that has been used in various research studies as a reagent, a fluorescent probe, and a photoreactive agent.

Scientific Research Applications

Chemical Reaction Mechanisms

  • Observation of Cationic Intermediates : 1-Iodonaphthalene derivatives, closely related to 2-Ethoxy-1-iodonaphthalene, exhibit formation of stable Wheland-like tetrahedral cationic species observable by NMR in certain acidic media. These intermediates are crucial for understanding the deiodination mechanisms of such compounds (Twum et al., 2013).

  • Synthesis of Substituted Naphthalenes : 1-Iodonaphthalene derivatives are used in regioselective synthesis, forming compounds with interesting substitution patterns. These reactions are metal-free and conducted at room temperature, providing insights into the synthesis of complex organic structures (Barluenga et al., 2003).

Photophysical Studies

  • Photostimulated Reactions : Photostimulated reactions of aryl iodides like 1-iodonaphthalene with 2-naphthoxide ions suggest a mechanism for nucleophilic aromatic substitution. This is significant for understanding the reactivity of iodonaphthalenes under light-induced conditions (Pierini et al., 1988).

  • Femtosecond Time-Resolved Photophysics : Studies involving 1-iodonaphthalene reveal complex decay profiles and dissociation channels under femtosecond pump-probe mass spectrometry. This research aids in understanding the ultrafast relaxation and dissociation processes in similar compounds (Montero et al., 2010).

Electrophysical Properties

  • Polarographic Behavior : 2-Iodonaphthalene, similar in structure to 2-Ethoxy-1-iodonaphthalene, has been studied for its polarographic behavior, providing insights into the reduction mechanisms of organic iodocompounds (Ramanathan & Subrahmanya, 1958).

  • Optically Detected Magnetic Resonance Spectra : The study of the lowest triplet state of 1-iodonaphthalene through optically detected magnetic resonance offers valuable information about the electronic structures and spin dynamics, applicable to similar iodinated compounds (Kothandaraman et al., 1975).

Chemical Synthesis and Stability

  • Synthesis of Naphthyl Derivatives : Research on the reactions of 1-naphthyl radicals with acetylene and ethylene, using 1-iodonaphthalene as a source, helps in understanding the synthesis pathways and stability of naphthyl derivatives. These studies are crucial for the development of new organic synthesis methods (Lifshitz et al., 2009).

  • Novel Synthetic Approaches : Innovative methods have been developed for the synthesis of benzo[h]chromones and other complex organic molecules, starting from compounds structurally similar to 2-Ethoxy-1-iodonaphthalene (Sakamoto et al., 2000).

Safety And Hazards

The safety data sheet for “1-Iodonaphthalene” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLHOMBAODDWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468116
Record name 2-Ethoxy-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-iodonaphthalene

CAS RN

104296-15-3
Record name 2-Ethoxy-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RS Ribeiro, PM Esteves, M Mattos - Journal of the Brazilian …, 2008 - SciELO Brasil
Triiodoisocyanuric acid (TICA) was prepared in 90% yield by heating trichloroisocyanuric acid with iodine in a sealed tube. The reaction of TICA with activated arenes in acetonitrile led …
Number of citations: 18 www.scielo.br
JK Liu, JF Gong, MP Song - Organic & biomolecular chemistry, 2019 - pubs.rsc.org
… Scheme 39 Asymmetric Suzuki–Miyaura coupling of 2-ethoxy-1-iodonaphthalene with 9-phenanthreneboronic acid catalyzed by the CNN Pd pincer complex 21b. …
Number of citations: 52 pubs.rsc.org
S Wan, SR Wang, W Lu - The Journal of Organic Chemistry, 2006 - ACS Publications
Iodination of activated arenes by air-oxidation is carried out in the presence of catalytic bismuth salts at room temperature. Subsequently, the formed iodoarenes react with terminal …
Number of citations: 64 pubs.acs.org
荒川孝保, アラカワタカヤス - 2007 - ir.soken.ac.jp
Phenyloctano1 の酸化反応では, 反応終了後超臨界二酸化炭素による抽出を行うことで, 有機溶媒を全く用いずに反応, 後処理ができる完全水系反応-精製系が確立できた. さらにこの触媒が大量…
Number of citations: 4 ir.soken.ac.jp

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